(2-Chloropyridin-3-yl)(3-(methylamino)piperidin-1-yl)methanone hydrochloride
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Overview
Description
(2-Chloropyridin-3-yl)(3-(methylamino)piperidin-1-yl)methanone hydrochloride is a chemical compound with the molecular formula C12H16Cl2N2O. It is a derivative of piperidine and pyridine, which are both important heterocyclic compounds in organic chemistry. This compound is primarily used for research and development purposes and is not intended for medicinal or household use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloropyridin-3-yl)(3-(methylamino)piperidin-1-yl)methanone hydrochloride typically involves the reaction of 2-chloropyridine with 3-(methylamino)piperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction is monitored and controlled using advanced analytical techniques to maintain the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Chloropyridin-3-yl)(3-(methylamino)piperidin-1-yl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce piperidine derivatives with altered functional groups .
Scientific Research Applications
(2-Chloropyridin-3-yl)(3-(methylamino)piperidin-1-yl)methanone hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, although it is not currently used as a drug.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Chloropyridin-3-yl)(3-(methylamino)piperidin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like 4-methylpiperidine and 1-benzylpiperidine share structural similarities with (2-Chloropyridin-3-yl)(3-(methylamino)piperidin-1-yl)methanone hydrochloride.
Pyridine Derivatives: Compounds such as 2-chloropyridine and 3-methylpyridine are structurally related to the pyridine moiety of the compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of piperidine and pyridine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2-chloropyridin-3-yl)-[3-(methylamino)piperidin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O.ClH/c1-14-9-4-3-7-16(8-9)12(17)10-5-2-6-15-11(10)13;/h2,5-6,9,14H,3-4,7-8H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJZMUCYLOSBRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCN(C1)C(=O)C2=C(N=CC=C2)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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